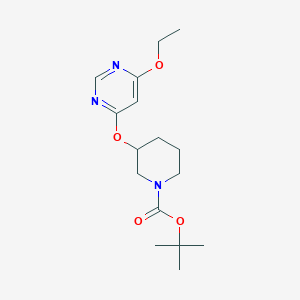

tert-Butyl 3-((6-ethoxypyrimidin-4-yl)oxy)piperidine-1-carboxylate

Description

Chemical Structure and Properties The compound tert-Butyl 3-((6-ethoxypyrimidin-4-yl)oxy)piperidine-1-carboxylate (CAS: Not explicitly provided in evidence; structurally related to CAS 1354014-71-3 ) features a piperidine ring substituted at position 3 with a 6-ethoxypyrimidin-4-yloxy group and at position 1 with a tert-butoxycarbonyl (Boc) protecting group. The Boc group is commonly used in organic synthesis to protect amines during multi-step reactions, making this compound a versatile intermediate in medicinal chemistry .

Such intermediates are critical in developing kinase inhibitors, antiviral agents, or other therapeutics targeting nucleotide-binding domains .

Properties

IUPAC Name |

tert-butyl 3-(6-ethoxypyrimidin-4-yl)oxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O4/c1-5-21-13-9-14(18-11-17-13)22-12-7-6-8-19(10-12)15(20)23-16(2,3)4/h9,11-12H,5-8,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUCFGVGMDFMGQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC=N1)OC2CCCN(C2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-((6-ethoxypyrimidin-4-yl)oxy)piperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

Introduction of the tert-Butyl Ester Group: The tert-butyl ester group is introduced via esterification using tert-butyl chloroformate in the presence of a base like triethylamine.

Attachment of the Ethoxypyrimidinyl Ether Moiety: This step involves the reaction of the piperidine derivative with 6-ethoxypyrimidin-4-ol under basic conditions to form the desired ether linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: tert-Butyl 3-((6-ethoxypyrimidin-4-yl)oxy)piperidine-1-carboxylate can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethoxypyrimidinyl ether moiety.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Formation of N-oxides.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Mechanism of Action

The synthesis of tert-butyl 3-((6-ethoxypyrimidin-4-yl)oxy)piperidine-1-carboxylate typically involves multi-step organic reactions, including the coupling of ethoxypyrimidine derivatives with piperidine carboxylic acid derivatives. The compound's mechanism of action is primarily attributed to its interaction with specific biological targets, influencing various biochemical pathways.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and cancer.

Neuroprotective Potential

Research indicates that derivatives of pyrimidine compounds can exhibit neuroprotective properties. For instance, studies have shown that similar compounds inhibit key enzymes associated with Alzheimer's disease, such as acetylcholinesterase and β-secretase. This inhibition can potentially reduce amyloid beta aggregation, a hallmark of Alzheimer's pathology.

| Study | Findings |

|---|---|

| Zhang et al. (2020) | Demonstrated that pyrimidine derivatives inhibit β-secretase activity with IC50 values in the low nanomolar range. |

| Lee et al. (2019) | Reported that similar compounds reduced oxidative stress markers in neuronal cell lines. |

Anticancer Activity

The compound's structure suggests potential antitumor activity through the modulation of cellular pathways involved in cancer proliferation.

| Study | Findings |

|---|---|

| Cho et al. (2017) | Investigated pyrimidine derivatives in malignant pleural mesothelioma, finding significant inhibition of cell growth and induction of apoptosis. |

| Seganish et al. (2015) | Identified compounds with potent IRAK4 inhibition activity, suggesting applications in cancer therapy. |

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of pharmaceuticals and agrochemicals.

Pharmaceutical Development

The compound is being explored as a precursor for drug development due to its unique chemical structure and biological activity profile.

Mechanism of Action

The mechanism of action of tert-Butyl 3-((6-ethoxypyrimidin-4-yl)oxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The piperidine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The ethoxypyrimidinyl ether moiety may enhance binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a family of Boc-protected heterocycles with pyrimidine/pyridine linkages. Key structural variations among analogs include:

Heterocycle Type : Piperidine (6-membered ring) vs. pyrrolidine (5-membered ring).

Substituent Position : Oxygen linkage at position 3 (piperidine) vs. position 4 (piperidine).

Pyrimidine Substituents: Ethoxy, methoxy, chloro, methylthio, or amino groups.

Comparative Analysis

Below is a detailed comparison with four closely related compounds:

Key Findings

Pyrrolidine analogs (e.g., CAS 1354014-71-3) are favored in enantioselective synthesis due to their chiral centers .

Substituent Impact :

- Ethoxy vs. Methoxy : Ethoxy groups increase lipophilicity (logP), enhancing membrane permeability but possibly reducing aqueous solubility .

- Chloro/Methylthio Groups : Electrophilic substituents (e.g., chloro in CAS 1289386-94-2) enable cross-coupling reactions, while methylthio groups resist oxidative metabolism .

Synthetic Utility :

- Boc-protected intermediates are widely used in peptide and small-molecule synthesis due to their stability under basic conditions and ease of deprotection .

Biological Activity

tert-Butyl 3-((6-ethoxypyrimidin-4-yl)oxy)piperidine-1-carboxylate (CAS No. 1353954-07-0) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders and cancer therapies. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with a tert-butyl ester and an ethoxypyrimidinyl group. The synthesis typically involves several steps:

- Preparation of the Piperidine Ring : The initial step involves creating the piperidine framework.

- Introduction of the Tert-Butyl Ester : This is followed by the attachment of the tert-butyl group.

- Attachment of the Ethoxypyrimidinyl Group : The final step includes introducing the ethoxypyrimidinyl moiety via an ether linkage.

Common reagents used in these reactions include sodium hydride and solvents such as dimethylformamide (DMF) to facilitate the synthesis process .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The ethoxypyrimidinyl group can bind to enzyme active sites, leading to inhibition of their activity through hydrogen bonding and hydrophobic interactions. This modulation can affect various biochemical pathways, making it a candidate for therapeutic applications in treating diseases such as cancer and neurological disorders .

Medicinal Applications

The compound has shown promise in several areas:

- Neurological Disorders : It serves as an intermediate in synthesizing pharmaceutical compounds aimed at treating conditions like Alzheimer's disease and other neurodegenerative disorders.

- Cancer Therapy : Research indicates that derivatives of this compound may enhance the effectiveness of treatments involving chimeric antigen receptor (CAR) therapy, particularly in targeting B-cell malignancies through combined administration with BTK inhibitors .

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds, providing insight into potential applications:

- Inhibition Studies : A study demonstrated that compounds similar to this compound effectively inhibited specific kinases involved in cancer progression. This suggests that modifications to the pyrimidine structure can significantly influence biological activity .

- Combination Therapies : Another research highlighted the efficacy of combining this compound with CAR T-cell therapies, showing improved outcomes in preclinical models for hematological cancers .

- Targeted Drug Delivery : Investigations into drug delivery systems utilizing this compound have shown enhanced bioavailability and targeted delivery to tumor sites, further supporting its potential in cancer treatment .

Summary Table of Biological Activities

Q & A

Q. What are the recommended synthetic routes for tert-Butyl 3-((6-ethoxypyrimidin-4-yl)oxy)piperidine-1-carboxylate, and how can intermediates be characterized?

- Methodological Answer: The synthesis typically involves coupling the pyrimidine and piperidine moieties via nucleophilic aromatic substitution or Mitsunobu reactions. For example, the ethoxypyrimidine core can be functionalized with a leaving group (e.g., halogen) at the 4-position, followed by reaction with a piperidine derivative bearing a hydroxyl group. Protective groups like tert-butyloxycarbonyl (Boc) are critical to prevent undesired side reactions . Intermediate Characterization:

- NMR Spectroscopy: Use H and C NMR to confirm regioselectivity and purity.

- Mass Spectrometry (MS): Validate molecular weight and fragmentation patterns.

- HPLC: Monitor reaction progress and isolate intermediates using reverse-phase chromatography .

Q. How should researchers handle and store tert-Butyl 3-((6-ethoxypyrimidin-4-yl)oxy)piperidine-1-carboxylate to ensure stability?

- Methodological Answer:

- Storage Conditions: Store at –20°C in a desiccator under inert gas (argon/nitrogen) to prevent hydrolysis of the ethoxy or Boc groups.

- Handling Precautions: Use gloves and eye protection in a fume hood. Avoid exposure to moisture, strong acids/bases, or oxidizing agents, which may degrade the compound .

- Stability Testing: Conduct accelerated degradation studies under varying pH, temperature, and light conditions to establish shelf-life .

Advanced Research Questions

Q. What strategies can optimize the coupling reaction between the pyrimidine and piperidine moieties?

- Methodological Answer:

- Catalytic Systems: Use palladium catalysts (e.g., Pd(PPh)) for cross-coupling reactions or DMAP/triethylamine for nucleophilic substitutions .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity. For temperature-sensitive steps, proceed at 0–20°C to minimize side reactions .

- Protection/Deprotection: Temporarily protect reactive amines (e.g., with Boc groups) to avoid undesired alkylation .

Q. How can researchers address contradictions in reported biological activity data for this compound and its analogs?

- Methodological Answer:

- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., ethoxy group, piperidine ring) and test against biological targets to identify critical pharmacophores .

- Computational Modeling: Use molecular docking or MD simulations to predict binding affinities and compare with experimental IC values.

- Data Normalization: Control for variables like assay conditions (pH, temperature) and cell lines to reconcile discrepancies .

Q. What analytical methods are recommended to resolve stereochemical ambiguities in derivatives of this compound?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.